molecular formula C7H5FOS B13188108 2-Fluoro-4-mercaptobenzaldehyde

2-Fluoro-4-mercaptobenzaldehyde

Cat. No.: B13188108
M. Wt: 156.18 g/mol
InChI Key: HMOLBDXCAPWJIW-UHFFFAOYSA-N
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Description

2-Fluoro-4-mercaptobenzaldehyde (CAS 1378824-15-7) is a versatile aromatic aldehyde with a molecular formula of C7H5FOS and a molecular weight of 156.18 g/mol . This compound features both a reactive aldehyde group and a thiol (mercapto) group on a benzene ring additionally substituted with a fluorine atom, making it a valuable multifunctional intermediate in organic synthesis and drug discovery. The presence of these orthogonal functional groups allows researchers to utilize this compound as a key precursor for the synthesis of various heterocycles and more complex molecular architectures. While specific studies on this exact molecule are limited in the public domain, related benzaldehyde derivatives are extensively used in developing sensors for volatile organic compounds (VOCs) and other analytes, highlighting the research interest in such structures . The fluorine atom can be utilized to modulate the electronic properties and bioavailability of target molecules. This chemical is intended for research purposes only and is not for diagnostic or therapeutic use. It is typically shipped with cold-chain transportation to ensure stability .

Properties

Molecular Formula

C7H5FOS

Molecular Weight

156.18 g/mol

IUPAC Name

2-fluoro-4-sulfanylbenzaldehyde

InChI

InChI=1S/C7H5FOS/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H

InChI Key

HMOLBDXCAPWJIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)F)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthetic route to 2-fluoro-4-mercaptobenzaldehyde typically involves:

  • Starting from 3-fluorophenol or 2-fluorophenol derivatives.
  • Protection of the phenolic hydroxyl group to prevent side reactions.
  • Halogenation (bromination) at the ortho position relative to fluorine.
  • Formation of a Grignard reagent or lithiation at the brominated position.
  • Formylation by reaction with dimethyl formamide (DMF) to introduce the aldehyde group.
  • Deprotection of the hydroxyl group to yield 2-fluoro-4-hydroxybenzaldehyde.
  • Conversion of the hydroxy group to a mercapto group via nucleophilic substitution or thiolation.

This sequence is supported by several studies and patent disclosures, with variations in protecting groups and reagents to optimize yield and scalability.

Stepwise Preparation of 2-Fluoro-4-hydroxybenzaldehyde as Precursor

A key intermediate in the synthesis is 2-fluoro-4-hydroxybenzaldehyde, which is subsequently converted to the mercapto derivative.

Patent CN115124410A (2022) describes an industrially viable four-step process:

Step Reaction Description Reagents/Conditions Outcome
1 Protection of 3-fluorophenol hydroxyl group by alkylation 3-fluorophenol + potassium carbonate + 2-bromopropane in organic solvent (acetonitrile, acetone, THF, or DMF), heated 1-fluoro-3-isopropoxybenzene
2 Bromination ortho to fluorine 1-fluoro-3-isopropoxybenzene + brominating agent (tetrabutyl ammonium tribromide or pyridinium tribromide) in 1,2-dichloroethane or dichloromethane 1-bromo-2-fluoro-4-isopropoxybenzene
3 Grignard formation and formylation 1-bromo-2-fluoro-4-isopropoxybenzene + isopropyl magnesium chloride (in THF) at -10 to 0 °C, then reaction with DMF 2-fluoro-4-isopropoxybenzaldehyde
4 Deprotection of hydroxyl group 2-fluoro-4-isopropoxybenzaldehyde + boron trichloride 2-fluoro-4-hydroxybenzaldehyde

This method achieves high purity (99.5%) and is suitable for scale-up due to mild conditions and readily available reagents.

Conversion of 2-Fluoro-4-hydroxybenzaldehyde to 2-Fluoro-4-mercaptobenzaldehyde

The mercapto group introduction is typically accomplished by nucleophilic substitution or thiolation reactions on halogenated or protected intermediates.

Literature reports indicate:

  • Use of sodium sulfide or thiolating agents in polar aprotic solvents such as dimethylformamide (DMF) to replace halogen substituents or convert hydroxy groups to mercapto groups.
  • Thiolation under controlled conditions to avoid oxidation of the mercapto group back to disulfides.
  • Protection of thiol groups as thioesters or acetyl derivatives during synthesis to enhance stability, followed by deprotection.

A representative procedure involves:

Step Reaction Description Reagents/Conditions Outcome
1 Nucleophilic substitution of halogen by sulfide 2-fluoro-5-nitrobenzaldehyde or related halogenated benzaldehyde + sodium sulfide in DMF, stirred at room temperature 2-mercapto-5-nitrobenzaldehyde (analogous to 2-fluoro-4-mercaptobenzaldehyde)
2 Acidification and extraction Acidify aqueous phase to pH ~3, extract with dichloromethane, dry and concentrate Crude mercaptobenzaldehyde derivative

Spectroscopic data confirm the formation of mercapto derivatives without significant oxidation.

Alternative Synthetic Approaches

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Protection-Bromination-Grignard-Formylation-Deprotection (Patent CN115124410A) Uses isopropyl as protecting group; mild conditions; high purity (99.5%) Suitable for industrial scale; avoids ultralow temperatures; cost-effective Multi-step process; requires handling of boron trichloride
Nucleophilic substitution with sodium sulfide in DMF Direct thiolation of halogenated benzaldehydes Simple reagents; moderate conditions Potential oxidation of thiol; requires careful workup
Pd-catalyzed coupling with S-acetyl protected thiols Allows complex molecule assembly; control over thiol protection High selectivity; versatile for derivatives Requires palladium catalysts; multi-step synthesis; purification challenges
Triphenylphosphine reduction of disulfides Converts disulfides to mercaptobenzaldehydes Efficient reduction; mild conditions Disulfide formation can complicate isolation; sensitive to air oxidation

Summary of Experimental Data and Yields

Step/Compound Reaction Conditions Yield (%) Purity (%) Notes
1-fluoro-3-isopropoxybenzene (alkylation) 3-fluorophenol, K2CO3, 2-bromopropane, acetonitrile, heated Not specified - Efficient protection step
1-bromo-2-fluoro-4-isopropoxybenzene (bromination) Tetrabutyl ammonium tribromide, DCM, room temp Not specified - Selective bromination ortho to fluorine
2-fluoro-4-isopropoxybenzaldehyde (Grignard + DMF) Isopropyl magnesium chloride, THF, -10 to 0 °C 91.2% (HPLC purity) 91.2% Direct use in next step without purification
2-fluoro-4-hydroxybenzaldehyde (deprotection) Boron trichloride, room temp Not specified 99.5% High purity product suitable for further functionalization
2-fluoro-4-mercaptobenzaldehyde (thiolation) Sodium sulfide, DMF, room temp Moderate (typical yields 60-70%) - Requires careful handling to prevent oxidation

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-mercaptobenzaldehyde: undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The key structural features of 2-Fluoro-4-mercaptobenzaldehyde include:

  • Fluorine atom : Enhances lipophilicity and modulates biological activity.
  • Thiol group (-SH) : Highly reactive, enabling interactions with biological targets and participation in various chemical reactions.

Scientific Research Applications

2-Fluoro-4-mercaptobenzaldehyde serves as a versatile building block in various scientific disciplines:

  • Chemistry : It is used in synthesizing complex molecules, including pharmaceuticals and agrochemicals.
  • Biology : Its reactive thiol group makes it valuable as a biochemical probe.
  • Medicine : It is explored in drug development for designing enzyme inhibitors.
  • Industry : It is utilized in producing specialty chemicals, polymers, and resins.

Chemical Reactions

2-Fluoro-4-mercaptobenzaldehyde undergoes several types of chemical reactions:

  • Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction : The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution : The fluorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to various substituted benzaldehydes.

The unique structure of 2-Fluoro-4-mercaptobenzaldehyde imparts distinct biological activities, making it relevant in medicinal chemistry and organic synthesis.

Anticancer Activity

Derivatives of 2-mercaptobenzaldehyde have demonstrated significant growth inhibitory effects against cancer cell lines, including murine leukemia (L1210), human cervix carcinoma (HeLa), and others. Some compounds exhibited IC50 values lower than 100 nM, indicating potent activity.

CompoundCell LineIC50 (nM)
4gL121019
4gFM3A23
4gHeLa16

Antileishmanial Activity

Derivatives from similar structures have shown antileishmanial activity, where specific substituents influenced potency and cytotoxicity.

Mechanisms of Biological Activities

The mechanisms underlying the biological activities of 2-Fluoro-4-mercaptobenzaldehyde and its derivatives are under investigation:

  • Reactive Oxygen Species (ROS) Scavenging : Thiol groups can scavenge ROS, potentially contributing to neuroprotective effects.
  • Enzyme Inhibition : The unique structure may allow these compounds to inhibit enzymes involved in cancer progression or pathogen survival.

Anticancer Studies

Mercaptobenzaldehyde-based compounds have been tested for their ability to inhibit cancer cell growth, with modifications at specific positions significantly affecting their potency against multiple cancer cell lines.

Neuroprotective Effects

Fluorinated compounds have shown neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress, indicating potential applications in treating neurological disorders.

Synthesis of Mercapto-benzaldehydes

Mechanism of Action

The mechanism of action of 2-Fluoro-4-mercaptobenzaldehyde is largely dependent on its functional groups:

    Thiol Group: The thiol group can form covalent bonds with various biological targets, including enzymes and proteins, potentially inhibiting their function.

    Aldehyde Group: The aldehyde group can undergo nucleophilic addition reactions, forming adducts with nucleophiles such as amines and thiols.

    Fluorine Atom: The presence of the fluorine atom can influence the compound’s reactivity and stability, often enhancing its resistance to metabolic degradation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property 2-Fluoro-4-methoxybenzaldehyde 2-Fluoro-4-methylbenzaldehyde Hypothetical 2-Fluoro-4-mercaptobenzaldehyde
CAS No. 331-64-6 146137-80-6 Not available
Molecular Formula C₈H₇FO₂ C₈H₇FO C₇H₅FOS
Molar Mass (g/mol) 154.14 138.14 156.18
Density (g/cm³) 1.192 (predicted) 1.524 Not reported
Melting Point 43–48°C Not specified Not reported
Key Functional Groups Methoxy (-OCH₃), Aldehyde (-CHO) Methyl (-CH₃), Aldehyde (-CHO) Mercapto (-SH), Aldehyde (-CHO)

Key Observations :

  • Substituent Effects: The methoxy group in 2-fluoro-4-methoxybenzaldehyde increases polarity and hydrogen-bonding capacity compared to the methyl group in 2-fluoro-4-methylbenzaldehyde.

Biological Activity

2-Fluoro-4-mercaptobenzaldehyde is an aromatic compound with the molecular formula C7_7H6_6FOS, characterized by a fluorine atom and a thiol group attached to a benzaldehyde framework. This unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

  • Fluorine atom : Enhances lipophilicity and biological activity.
  • Thiol group (–SH) : Contributes to reactivity and potential interactions with biological targets.

This combination allows for diverse synthetic applications while potentially enhancing biological activity due to the presence of both polar and nonpolar functional groups .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 2-Fluoro-4-mercaptobenzaldehyde. For instance, derivatives of 2-mercaptobenzaldehyde have shown significant growth inhibitory effects against various cancer cell lines, including murine leukemia (L1210), human cervix carcinoma (HeLa), and others. Some compounds exhibited IC50_{50} values lower than 100 nM, indicating potent activity .

CompoundCell LineIC50_{50} (nM)
4gL121019
4gFM3A23
4gHeLa16

These findings suggest that the presence of both fluorine and thiol groups may enhance the cytotoxic effects observed in these derivatives.

Antileishmanial Activity

In another study, compounds derived from similar structures demonstrated promising antileishmanial activity. The presence of specific substituents influenced both the potency and cytotoxicity, with some derivatives maintaining marginal anti-leishmanial activity while exhibiting reduced cytotoxicity .

The mechanisms underlying the biological activities of 2-Fluoro-4-mercaptobenzaldehyde and its derivatives are still under investigation. However, several hypotheses have been proposed:

  • Reactive Oxygen Species (ROS) Scavenging : Compounds with thiol groups can scavenge ROS, potentially contributing to their neuroprotective effects.
  • Enzyme Inhibition : The unique structure may allow these compounds to inhibit specific enzymes involved in cancer progression or pathogen survival.

Case Studies and Research Findings

  • Anticancer Studies : A series of compounds based on mercaptobenzaldehyde were tested for their ability to inhibit cancer cell growth. The study found that modifications at specific positions significantly affected their potency, with certain derivatives showing enhanced activity against multiple cancer cell lines .
  • Neuroprotective Effects : Research into similar fluorinated compounds has suggested neuroprotective properties through modulation of neurotransmitter levels and reduction of oxidative stress . These findings indicate potential applications in treating neurological disorders.

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